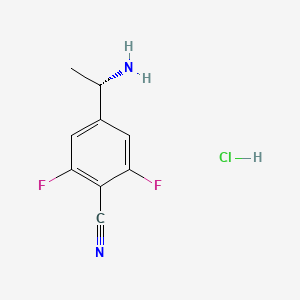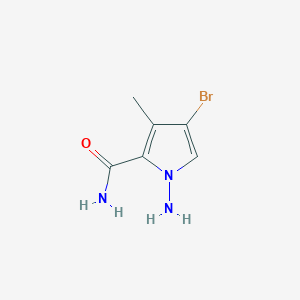
1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that contains a pyrrole ring substituted with an amino group, a bromine atom, a methyl group, and a carboxamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-methylpyrrole.
Bromination: The first step involves the bromination of 3-methylpyrrole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 1-position.
Carboxylation: Finally, the carboxamide group is introduced through a carboxylation reaction, often involving the use of a carboxylic acid derivative or an isocyanate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, dimethylformamide, and heat.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding, enhancing binding affinity.
Comparación Con Compuestos Similares
1-Amino-4-chloro-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-Amino-4-fluoro-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-Amino-4-iodo-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8BrN3O |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
1-amino-4-bromo-3-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H8BrN3O/c1-3-4(7)2-10(9)5(3)6(8)11/h2H,9H2,1H3,(H2,8,11) |
Clave InChI |
KFHFDGXGKPPZSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=C1Br)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


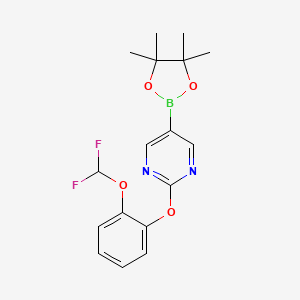
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
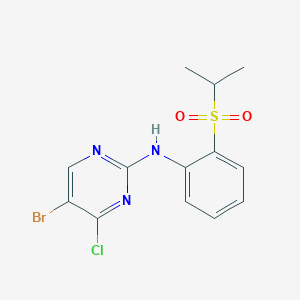
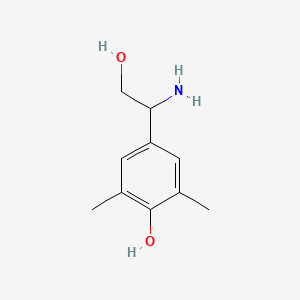
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
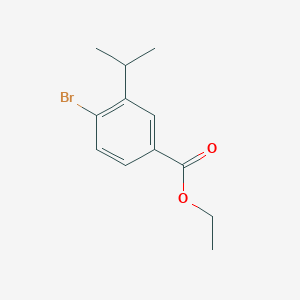
![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
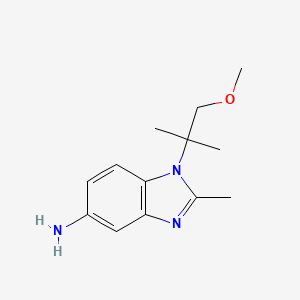
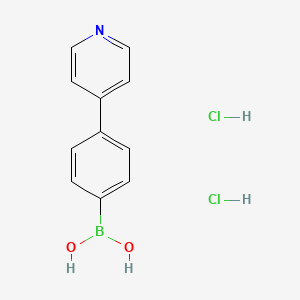


![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
